molecular formula C29H28N6O2 B606610 CFI-400437 CAS No. 1169211-37-3

CFI-400437

Numéro de catalogue: B606610
Numéro CAS: 1169211-37-3
Poids moléculaire: 492.58
Clé InChI: GBUDRABUNBYJKG-NPNRQVEVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CFI-400437 is an indolocarbazole-derived ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and genomic stability. It exhibits potent inhibitory activity against PLK4, with an IC50 of 1.55 nM . Beyond PLK4, this compound also inhibits Aurora kinases (AURKA, AURKB, AURKC) and other kinases like FLT-3 and KDR at higher concentrations, contributing to its broad antiproliferative effects . Preclinical studies demonstrate its efficacy in reducing tumor growth in breast cancer xenograft models and inducing polyploidy in embryonal brain tumor (EBT) cell lines .

Propriétés

Numéro CAS

1169211-37-3

Formule moléculaire

C29H28N6O2

Poids moléculaire

492.58

Nom IUPAC

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one

InChI

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15-

Clé InChI

GBUDRABUNBYJKG-NPNRQVEVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CFI400437;  CFI 400437;  CFI-400437

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

CFI-400437 is synthesized through a multi-step process involving the formation of an indolequinone core. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

CFI-400437 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted indolequinone derivatives .

Applications De Recherche Scientifique

CFI-400437 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Inhibitory Potency and Selectivity

The table below compares CFI-400437 with other PLK4 inhibitors and cross-reactive kinase inhibitors:

Compound PLK4 IC50 (nM) AURKA IC50 (nM) AURKB IC50 (nM) AURKC IC50 (nM) Key Selectivity Notes
This compound 1.55 37.2 13.1 4.88 Potent PLK4 inhibitor; cross-inhibits AURKs at <15 nM
Centrinone 2.71 108 680 493 Most selective for PLK4; minimal AURK inhibition
CFI-400945 4.85 188 70.7 106 Moderate PLK4 potency; inhibits AURKs at higher doses
Axitinib 6.51 13.1 16.9 31.2 FDA-approved VEGFR inhibitor; repurposed as PLK4i
Alisertib 62.7 0.55 6.7 9.43 Primarily targets AURKA; weak PLK4 inhibition

Key Findings :

  • This compound has the lowest PLK4 IC50 (1.55 nM), outperforming centrinone (2.71 nM) and CFI-400945 (4.85 nM) .
  • Centrinone and centrinone B exhibit superior PLK4 specificity but lack activity against AURKs, which may reduce off-target toxicity but limit polyploidy induction in cancer cells .
  • Axitinib, though less potent against PLK4 (IC50 = 6.51 nM), is clinically approved for renal cell carcinoma and serves as a structural template for PLK4 inhibitors .
Physicochemical Properties and Brain Exposure
Compound cLogP MW (Da) TPSA (Ų) BBB Penetration Prediction
This compound 4.88 565.50 85.0 Low
CFI-400945 5.05 535.52 92.7 Moderate
Centrinone 3.50 484.54 98.2 Low
KW-2449 3.80 510.56 78.9 Moderate-to-high

Key Findings :

  • This compound and centrinone have suboptimal brain exposure due to high TPSA and moderate cLogP .
  • KW-2449 , a CFI-400945 analog, shows favorable cLogP (3.80) and TPSA (78.9 Ų), predicting better BBB penetration but at the cost of reduced PLK4 selectivity .
Phenotypic Effects in Cancer Models
Compound Colony Formation Inhibition Senescence Induction Polyploidy Induction Notes
This compound Complete at 50 nM Significant Yes (500 nM) Polyploidy linked to AURKB inhibition
Centrinone Partial Moderate No No AURK inhibition; p53-dependent G1 arrest
KW-2449 Partial at 1–2 µM Moderate Yes Requires higher doses for efficacy

Key Findings :

  • This compound uniquely induces polyploidy via AURKB inhibition, a mechanism absent in centrinone-treated cells .
  • Centrinone triggers G1 arrest without polyploidy, highlighting its reliance on PLK4-specific pathways .
Clinical and Preclinical Development
  • This compound: Demonstrated efficacy in reducing tumor growth in xenograft models but faces challenges in CNS applications due to poor BBB penetration .
  • Alisertib : Advanced to Phase II trials for AURKA-driven cancers but exhibits weak PLK4 inhibition .
  • Axitinib : Repurposed as a PLK4 inhibitor but primarily used for its anti-angiogenic effects in renal cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFI-400437
Reactant of Route 2
Reactant of Route 2
CFI-400437

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.